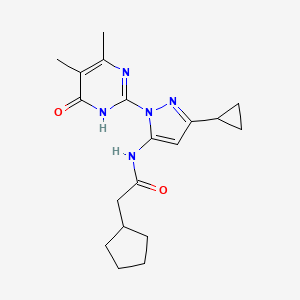![molecular formula C12H8Cl2O2S2 B2610972 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid CAS No. 250714-86-4](/img/structure/B2610972.png)
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid” is a chemical compound. It is a derivative of thiophene, which is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is C12H8Cl2O2S2 with a molecular weight of 319.227 . The Isomeric SMILES notation is c1cc(c(cc1CSc2ccsc2C(=O)O)Cl)Cl .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Reactivity : Thiophene derivatives are often explored for their synthesis and reactivity. For example, the study by Corral and Lissavetzky (1984) demonstrates the synthesis of thiophene-2,4-diols and their transformation into thiophene-2-carboxylic acids, which might relate to the broader chemical behavior of thiophene compounds similar to 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid (Corral & Lissavetzky, 1984).
Metal-Organic Frameworks and Sensing Applications : Research by Zhao et al. (2017) on thiophene-based metal-organic frameworks highlights the potential application of thiophene derivatives in environmental sensing and pesticide removal. These frameworks show efficient luminescent sensory characteristics for detecting environmental contaminants (Zhao et al., 2017).
Pharmaceutical Applications : Although details on pharmaceutical applications of the specific compound are limited, related studies on thiophene derivatives indicate their potential in pharmaceutical chemistry. For instance, the research by Lange et al. (1985) explores thiophene derivatives as potential β-lactamase inhibitors, suggesting a potential avenue for antibiotic research (Lange et al., 1985).
Materials Science and Electronic Applications : Studies on the electronic properties of thiophene derivatives, such as the work by Ando and Ueda (2002) on the local spin densities of substituted thiophenes, suggest applications in materials science and electronics. This includes the development of conductive materials and electronic devices (Ando & Ueda, 2002).
Analytical Chemistry Applications : Research by Fisichella et al. (1982) focusing on the mass spectra of substituted thiophene-2-carboxylic acids, including studies on their fragmentation and “ortho-effect,” highlights the role of thiophene derivatives in analytical chemistry, particularly in mass spectrometry (Fisichella et al., 1982).
Mechanism of Action
Target of Action
Thiophene-based analogs, a category to which this compound belongs, have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biochemical pathways due to their broad range of pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of pharmacological properties of thiophene derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-3-9(14)7(8)6-18-10-4-5-17-11(10)12(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWGISFNPSRWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(SC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2610890.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2610894.png)
![Methyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2610895.png)



![1-(4-ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2610901.png)



![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

